molecular formula C18H19N5O B11461870 2-(4-Methylpiperidin-1-yl)-5-(pyridin-4-yl)-3H-pyrido[2,3-d]pyrimidin-4-one

2-(4-Methylpiperidin-1-yl)-5-(pyridin-4-yl)-3H-pyrido[2,3-d]pyrimidin-4-one

Cat. No.: B11461870
M. Wt: 321.4 g/mol
InChI Key: CJTHKXSZAYMQPA-UHFFFAOYSA-N
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Description

2-(4-METHYLPIPERIDIN-1-YL)-5-(PYRIDIN-4-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a pyridine ring, and a pyridopyrimidinone core. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Preparation Methods

The synthesis of 2-(4-METHYLPIPERIDIN-1-YL)-5-(PYRIDIN-4-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE typically involves multiple steps, including the formation of the pyridopyrimidinone core and the subsequent attachment of the piperidine and pyridine rings. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the pyridopyrimidinone core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the piperidine and pyridine rings via nucleophilic substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial production methods may involve optimizing these synthetic routes to maximize yield and minimize costs, often using automated and scalable processes.

Chemical Reactions Analysis

2-(4-METHYLPIPERIDIN-1-YL)-5-(PYRIDIN-4-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the breakdown of its structure.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(4-METHYLPIPERIDIN-1-YL)-5-(PYRIDIN-4-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with biological targets such as enzymes and receptors.

    Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.

    Chemical Biology: The compound is utilized in chemical biology to probe biological systems and understand the mechanisms of action of various biological pathways.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(4-METHYLPIPERIDIN-1-YL)-5-(PYRIDIN-4-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context in which the compound is used, but common pathways may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

2-(4-METHYLPIPERIDIN-1-YL)-5-(PYRIDIN-4-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE can be compared with other similar compounds, such as:

    Pyridopyrimidinone Derivatives: These compounds share the pyridopyrimidinone core and may have similar biological activities.

    Piperidine-Containing Compounds: Compounds with a piperidine ring may exhibit similar chemical reactivity and biological properties.

    Pyridine-Containing Compounds: These compounds may have similar interactions with biological targets due to the presence of the pyridine ring.

The uniqueness of 2-(4-METHYLPIPERIDIN-1-YL)-5-(PYRIDIN-4-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE lies in its specific combination of these structural elements, which allows it to participate in a diverse range of chemical reactions and exhibit unique biological activities.

Properties

Molecular Formula

C18H19N5O

Molecular Weight

321.4 g/mol

IUPAC Name

2-(4-methylpiperidin-1-yl)-5-pyridin-4-yl-3H-pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C18H19N5O/c1-12-5-10-23(11-6-12)18-21-16-15(17(24)22-18)14(4-9-20-16)13-2-7-19-8-3-13/h2-4,7-9,12H,5-6,10-11H2,1H3,(H,20,21,22,24)

InChI Key

CJTHKXSZAYMQPA-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC3=NC=CC(=C3C(=O)N2)C4=CC=NC=C4

Origin of Product

United States

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